3-chlorobutan-1-ol

organic synthesis epoxide formation reaction selectivity

3-Chlorobutan-1-ol (CAS 2203-35-2, also named 3-chloro-1-butanol) is a chiral C4 chlorohydrin (molecular formula C₄H₉ClO, molecular weight 108.57 g/mol) containing both a primary hydroxyl group and a secondary chlorine atom at the C3 position. This compound is a colorless liquid with a reported boiling point of 71 °C at 17 Torr (approximately 175 °C at 760 mmHg) and a density of approximately 1.064 g/cm³.

Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
CAS No. 2203-35-2
Cat. No. B3049794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chlorobutan-1-ol
CAS2203-35-2
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESCC(CCO)Cl
InChIInChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3
InChIKeyUTBUFLARLRSVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobutan-1-ol (CAS 2203-35-2): Procurement-Grade Physicochemical and Application Baseline for Scientific Selection


3-Chlorobutan-1-ol (CAS 2203-35-2, also named 3-chloro-1-butanol) is a chiral C4 chlorohydrin (molecular formula C₄H₉ClO, molecular weight 108.57 g/mol) containing both a primary hydroxyl group and a secondary chlorine atom at the C3 position [1]. This compound is a colorless liquid with a reported boiling point of 71 °C at 17 Torr (approximately 175 °C at 760 mmHg) and a density of approximately 1.064 g/cm³ [2]. As a racemic mixture (0 of 1 defined stereocenters), it serves as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and fine chemicals . Its unique substitution pattern—a chlorine on the secondary carbon with a primary alcohol terminus—imparts distinct reactivity profiles compared to its position isomers (e.g., 4-chlorobutan-1-ol) and chain-length analogs (e.g., 3-chloropropan-1-ol), which are critical considerations in procurement decisions for specific synthetic routes .

Why 3-Chlorobutan-1-ol (CAS 2203-35-2) Cannot Be Interchanged with Position Isomers or Chain-Length Analogs in Synthesis


Generic substitution among chlorohydrins (e.g., replacing 3-chlorobutan-1-ol with 4-chlorobutan-1-ol or 3-chloropropan-1-ol) is scientifically unsound due to significant differences in physicochemical properties, regioselective reactivity, and biological target engagement. Position isomerism alone alters boiling points by >3 °C under reduced pressure and substantially impacts reaction outcomes in base-mediated cyclizations, as evidenced by a 7% yield of 1,3-epoxybutane for the 3-chloro isomer versus 80–85% yield for the 4-chloro-2-butanol acetate analog [1]. Furthermore, chain-length variation (e.g., 3-chloropropan-1-ol) introduces approximately 14 g/mol molecular weight difference and alters lipophilicity (XLogP3-AA 0.9 for C4 vs. predicted lower for C3), directly impacting partitioning behavior in biological assays and downstream purification requirements [2]. Procurement decisions must therefore be guided by the specific synthetic or biological context; these are not drop-in replacements without compromising yield, selectivity, or activity profiles.

3-Chlorobutan-1-ol (CAS 2203-35-2): Quantified Differentiation Evidence Against Key Comparators


Differential Reactivity in Base-Mediated Cyclization: 3-Chlorobutan-1-ol vs. 4-Chloro-2-butanol Acetate

In reactions with potassium hydroxide, 3-chloro-1-butanol acetate yields only approximately 7% of 1,3-epoxybutane, with major competing products including propene (~55%), trans-2-buten-1-ol (~6%), and 3-buten-1-ol (~17%). In contrast, the position isomer 4-chloro-2-butanol acetate produces 1,3-epoxybutane in 80–85% yield under identical conditions [1]. This 73–78 percentage-point difference in yield demonstrates that 3-chlorobutan-1-ol is fundamentally unsuitable for synthetic routes requiring efficient epoxide formation via intramolecular cyclization, whereas the 4-chloro isomer is preferred.

organic synthesis epoxide formation reaction selectivity

Physicochemical Distinction: Density and Boiling Point of 3-Chlorobutan-1-ol vs. 4-Chlorobutan-1-ol

Under reduced pressure conditions, 3-chlorobutan-1-ol exhibits a boiling point of 71 °C at 17 Torr and a density of 1.06415 g/cm³ [1]. In contrast, the position isomer 4-chlorobutan-1-ol boils at 84–85 °C at 16 mmHg (approximately 16 Torr) with a density of 1.088 g/mL at 25 °C . The approximately 13–14 °C lower boiling point (at comparable reduced pressure) and approximately 0.024 g/cm³ lower density of the 3-chloro isomer enable differentiation via distillation and density-based separation techniques, which is relevant for both analytical identification and process-scale purification workflows.

physical chemistry process engineering purification

Chain-Length Impact: Molecular Weight and Lipophilicity of 3-Chlorobutan-1-ol vs. 3-Chloropropan-1-ol

3-Chlorobutan-1-ol (C4H9ClO) has a molecular weight of 108.57 g/mol and a computed XLogP3-AA of 0.9 [1]. The shorter-chain analog 3-chloropropan-1-ol (C3H7ClO) has a molecular weight of 94.54 g/mol . This 14 g/mol difference and the additional methylene unit in the butanol derivative contribute to a higher predicted lipophilicity (XLogP3-AA 0.9 vs. expected lower value for the propanol analog, class-level inference). The difference in lipophilicity impacts membrane permeability predictions and partitioning behavior in biological assays, which may influence the selection of the appropriate chlorohydrin for medicinal chemistry lead optimization programs.

medicinal chemistry ADME property prediction

Biological Activity: Antifungal Target Engagement of 3-Chlorobutan-1-ol Against Candida albicans Squalene Synthase (SQS)

3-Chlorobutan-1-ol has been tested in vitro for inhibitory activity against Candida albicans 2005E microsomal squalene synthase (SQS), a key enzyme in ergosterol biosynthesis and a validated antifungal drug target [1]. This assay annotation (ChEMBL_201955; CHEMBL809142) provides a documented biological target interaction for this specific chlorohydrin scaffold. While quantitative inhibition data (Ki or IC₅₀) is not publicly available in the referenced assay summary, the documented target engagement against fungal SQS distinguishes this compound from its bromo analog (3-bromobutan-1-ol) and position isomers for which no comparable SQS inhibition data have been reported in accessible databases.

antifungal discovery enzyme inhibition target validation

Halogen Analog Comparison: Density and Boiling Point of 3-Chlorobutan-1-ol vs. 3-Bromobutan-1-ol

The chloro derivative 3-chlorobutan-1-ol has a reported density of 1.06415 g/cm³ and a boiling point of 71 °C at 17 Torr [1]. The bromo analog 3-bromobutan-1-ol has a significantly higher density of approximately 1.53 g/mL (20/20) and a boiling point of 175 °C at 760 mmHg [2]. The density difference of approximately 0.47 g/cm³ and the substantially higher boiling point of the bromo compound under atmospheric pressure reflect the increased atomic mass and polarizability of bromine relative to chlorine. These differences have direct implications for solvent selection, reaction work-up procedures (e.g., phase separation), and purification protocols when halogen exchange is contemplated in a synthetic route.

halogen exchange physical property prediction reaction optimization

3-Chlorobutan-1-ol (CAS 2203-35-2): Evidence-Based Application Scenarios for Procurement and Research Use


Synthesis of 3-Chlorobutanal and 3-Chlorobutanoic Acid via Oxidation

3-Chlorobutan-1-ol can be oxidized to 3-chlorobutanal or further to 3-chlorobutanoic acid, providing entry to C4 chloro-carbonyl building blocks for pharmaceutical and agrochemical intermediate synthesis . The primary alcohol moiety is amenable to standard oxidation protocols (e.g., using chromium-based reagents or TEMPO-mediated systems), while the secondary chlorine remains intact, enabling subsequent nucleophilic displacement or elimination reactions. This scenario is supported by the compound's documented use as an intermediate in organic synthesis and its demonstrated reactivity in base-mediated elimination studies [1].

Antifungal Lead Discovery Targeting Candida albicans Squalene Synthase (SQS)

Researchers engaged in antifungal drug discovery may consider 3-chlorobutan-1-ol as a starting scaffold for structure-activity relationship (SAR) studies targeting squalene synthase (SQS) in Candida albicans. The compound has documented in vitro testing against C. albicans 2005E microsomal SQS (ChEMBL_201955; CHEMBL809142), establishing a preliminary link between this chlorohydrin chemotype and inhibition of ergosterol biosynthesis . While quantitative inhibition data are not publicly available, the documented target engagement provides a rationale for further exploration, distinguishing 3-chlorobutan-1-ol from position isomers and bromo analogs that lack comparable target annotations in public databases.

Precursor for Elimination Reactions to Generate 3-Buten-1-ol or Propene

Under basic conditions, 3-chlorobutan-1-ol derivatives undergo elimination to yield propene (~55%) and 3-buten-1-ol (~17%), as demonstrated with the acetate derivative . This reactivity profile positions 3-chlorobutan-1-ol as a potential precursor for the generation of unsaturated C4 alcohols or alkenes in synthetic sequences. The product distribution is distinct from that of the 4-chloro-2-butanol isomer, which favors epoxide formation, highlighting the need for precise isomer selection based on the desired elimination outcome. Industrial processes requiring propene or butenol streams may leverage this differential reactivity.

Chiral Building Block for Asymmetric Synthesis

3-Chlorobutan-1-ol possesses a chiral center at the C3 position, rendering it a racemic mixture (0 of 1 defined stereocenters) . The compound is amenable to resolution or asymmetric synthesis to yield enantiomerically enriched (R)- or (S)-3-chlorobutan-1-ol, which can serve as chiral building blocks for the construction of stereochemically complex pharmaceuticals and natural products. The defined stereocenter at the chlorine-bearing carbon provides a handle for stereoselective transformations, including SN2 displacement with inversion, making it a valuable intermediate for medicinal chemistry programs requiring chirality at the C3 position.

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